N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-5-methyl-1H-pyrazol-4-amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
- 1-ethyl-5-methyl-1H-pyrazol-4-amine
- N-methyl-1H-pyrazole-5-amine
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-10(3)12(8-14-17)13-7-11-6-9(2)15-16(11)4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
AHKABTKRLQPPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=NN2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.